Zacopride

Description

See also: Zacopride Hydrochloride (active moiety of).

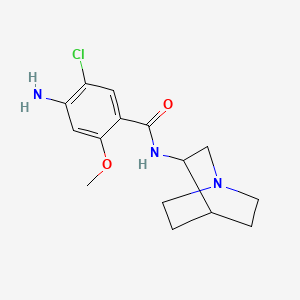

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROPKNOYKURCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048251 | |

| Record name | Zacopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90182-92-6 | |

| Record name | Zacopride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90182-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zacopride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090182926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zacopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZACOPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN3OT4156 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Zacopride on Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride is a potent and selective ligand for specific serotonin (5-HT) receptor subtypes, exhibiting a dual mechanism of action that has been the subject of considerable research. Primarily, it functions as a high-affinity antagonist at the 5-HT3 receptor and as a partial to full agonist at the 5-HT4 receptor. This unique pharmacological profile underlies its diverse physiological effects, including prokinetic, antiemetic, and potential anxiolytic and cognitive-enhancing properties. This technical guide provides a comprehensive overview of this compound's interaction with serotonin receptors, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. The guide also includes detailed experimental protocols for key assays and visual representations of the molecular mechanisms to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. This compound, a substituted benzamide, has emerged as a valuable pharmacological tool and a potential therapeutic agent due to its distinct effects on the 5-HT3 and 5-HT4 receptor subtypes. Its potent antagonism of the ligand-gated ion channel 5-HT3 receptor contrasts with its agonistic activity at the G-protein coupled 5-HT4 receptor. This duality of action allows for the investigation of the distinct roles of these receptors and provides a basis for its therapeutic potential in gastrointestinal motility disorders, nausea and vomiting, and central nervous system conditions. This document serves as a detailed technical resource on the molecular pharmacology of this compound's interactions with these key serotonin receptors.

Quantitative Pharmacological Profile of this compound

The affinity and potency of this compound at 5-HT3 and 5-HT4 receptors have been quantified in numerous studies. The following tables summarize the key quantitative data for racemic this compound and its individual enantiomers, (R)-Zacopride and (S)-Zacopride.

Table 1: Binding Affinities (Ki) of this compound and its Enantiomers at Serotonin Receptors

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference(s) |

| Racemic this compound | 5-HT3 | 0.38 | Not Specified | [1][2] |

| (S)-Zacopride | 5-HT3 | 0.955 | Rat Brain Homogenate | [3] |

| (R)-Zacopride | 5-HT3 | 11.0 | Rat Brain Homogenate | [3] |

| Racemic this compound | 5-HT4 | 373 | Not Specified | [1] |

| (R)-Zacopride | "(R)-sites" (non-5-HT3) | 3 - 11 | Rat Entorhinal Cortex, NG108-15 cells |

Table 2: Functional Potencies (pEC50, ID50) of this compound and its Enantiomers

| Compound | Receptor/Assay | Potency | Species/Tissue | Reference(s) |

| Racemic this compound | 5-HT4 (Adenylate Cyclase Stimulation) | pEC50 = 5.95 | Mouse Embryo Colliculi Neurons | |

| (S)-Zacopride | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 0.05 µg/kg | Rat | |

| Racemic this compound | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 0.60 µg/kg | Rat | |

| (R)-Zacopride | 5-HT3 (Antagonism of 2-Me-5-HT stimulus) | ID50 = 1.6 µg/kg | Rat | |

| (R)-Zacopride | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 3.0 µg/kg, s.c. | Mouse | |

| (S)-Zacopride | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 0.3 µg/kg, s.c. | Mouse | |

| Racemic this compound | 5-HT3 (Antagonism of 5-HT-evoked von Bezold-Jarisch reflex) | MED85 = 1.0 µg/kg, s.c. | Mouse |

Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. ID50 is the dose of a drug that causes a 50% inhibition of a response. MED85 is the minimum effective dose required to reduce the reflex by ≥ 85%.

These data highlight the high affinity and potent antagonist activity of this compound at the 5-HT3 receptor, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. Conversely, this compound acts as an agonist at the 5-HT4 receptor, though with lower affinity compared to its 5-HT3 antagonism. The (R)-enantiomer has also been shown to bind to a distinct, non-5-HT3 site, termed the "(R)-site".

Mechanism of Action at the 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with a smaller contribution of Ca²⁺), resulting in neuronal depolarization. This compound acts as a competitive antagonist at this receptor, binding to the same site as serotonin but failing to induce the conformational change necessary for channel opening. This blockade of 5-HT3 receptors is the basis for its antiemetic effects, as it inhibits serotonin-mediated signaling in the chemoreceptor trigger zone and on vagal afferent nerves in the gastrointestinal tract.

Signaling Pathway Diagram: 5-HT3 Receptor Antagonism by this compound

Caption: this compound competitively antagonizes the 5-HT3 receptor, preventing ion influx and neuronal depolarization.

Mechanism of Action at the 5-HT4 Receptor

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Agonist binding, including by this compound, initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of 5-HT4 receptor activation, such as enhanced gastrointestinal motility and potential cognitive enhancement. This compound has been described as a partial to full agonist at this receptor, depending on the tissue and the density of receptor expression.

Signaling Pathway Diagram: 5-HT4 Receptor Agonism by this compound

Caption: this compound acts as an agonist at the 5-HT4 receptor, stimulating the Gs-cAMP signaling cascade.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is a representative method for determining the binding affinity of this compound for the 5-HT3 receptor using [³H]-(S)-Zacopride in rat entorhinal cortex homogenates.

5.1.1. Materials

-

Rat entorhinal cortex tissue

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]-(S)-Zacopride (specific activity ~70-90 Ci/mmol)

-

Unlabeled (S)-Zacopride and other competing ligands

-

Wash buffer: ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter

5.1.2. Procedure

-

Membrane Preparation: Homogenize dissected rat entorhinal cortex in 20 volumes of ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in homogenization buffer to a final protein concentration of approximately 0.2-0.4 mg/mL.

-

Binding Assay: In a final volume of 250 µL, incubate the membrane homogenate (50-100 µg of protein) with various concentrations of [³H]-(S)-Zacopride (e.g., 0.05-5 nM) for saturation experiments, or a fixed concentration of [³H]-(S)-Zacopride (e.g., 0.5 nM) with increasing concentrations of unlabeled this compound or other competing ligands for competition experiments.

-

Incubation: Incubate the reaction mixtures at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters rapidly with three 4 mL aliquots of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled 5-HT3 antagonist, e.g., 1 µM granisetron) from total binding. Analyze saturation binding data using Scatchard analysis to determine Bmax and Kd. Analyze competition binding data using non-linear regression to determine IC50 values, which can be converted to Ki values using the Cheng-Prusoff equation.

Functional cAMP Assay for 5-HT4 Receptors

This protocol describes a method to measure this compound-induced cAMP production in cells expressing 5-HT4 receptors.

5.2.1. Materials

-

Cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)

-

This compound and other test compounds

-

Forskolin (as a positive control for adenylyl cyclase activation)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen assay kit

5.2.2. Procedure

-

Cell Culture: Culture the 5-HT4 receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere overnight.

-

Assay: a. Remove the culture medium and wash the cells with pre-warmed stimulation buffer. b. Add 50 µL of stimulation buffer containing various concentrations of this compound or other test compounds to the wells. For antagonist testing, pre-incubate with the antagonist before adding an agonist. c. Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration. Determine the pEC50 value from the sigmoidal dose-response curve using non-linear regression analysis.

Selectivity Profile and Activity at Other Serotonin Receptors

While this compound's primary actions are at the 5-HT3 and 5-HT4 receptors, a comprehensive understanding of its pharmacology requires assessment of its activity at other serotonin receptor subtypes. Studies have shown that this compound has low affinity for 5-HT1-like and 5-HT2 receptors. The (R)-enantiomer of this compound has been reported to bind with moderate affinity to a non-5-HT3 site, designated the "(R)-site," which also has some affinity for mianserin and prazosin. The functional significance of this binding is still under investigation. There is limited evidence to suggest significant interaction of this compound with 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, or 5-HT7 receptors at therapeutically relevant concentrations.

Conclusion

This compound exhibits a complex and compelling mechanism of action centered on its potent and stereoselective antagonism of the 5-HT3 receptor and its agonistic activity at the 5-HT4 receptor. This dual functionality provides a powerful tool for dissecting the physiological roles of these two important serotonin receptor subtypes. The detailed understanding of its binding kinetics, functional effects, and the associated signaling pathways is crucial for its application in preclinical research and for the potential development of novel therapeutics targeting a range of disorders, from gastrointestinal dysmotility to cognitive impairments. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers working to further elucidate the intricate pharmacology of this compound and its interactions with the serotonergic system.

References

A Comprehensive Stereochemical Analysis of (R)-(+)-zacopride and (S)-(-)-zacopride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Zacopride is a potent benzamide derivative that has been extensively studied for its interaction with serotonin receptors. As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-(+)-zacopride and (S)-(-)-zacopride. In drug development, understanding the stereochemistry of a compound is critical, as enantiomers can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This guide provides a detailed comparison of the stereochemistry and biological activities of the (R) and (S) enantiomers of this compound, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

The absolute configuration of the chiral center in this compound is designated using the Cahn-Ingold-Prelog priority rules, denoted as (R) from the Latin rectus (right) and (S) from the Latin sinister (left). These distinct three-dimensional arrangements lead to differential interactions with chiral biological targets such as receptors and enzymes.

Pharmacodynamic Profile: A Tale of Two Enantiomers

The primary pharmacological targets of this compound are the 5-HT₃ and 5-HT₄ serotonin receptors, where its enantiomers display notably different activities. Racemic this compound acts as a potent 5-HT₃ receptor antagonist and a 5-HT₄ receptor agonist.[1]

Interaction with the 5-HT₃ Receptor

The 5-HT₃ receptor is a ligand-gated ion channel. Antagonism at this receptor is associated with antiemetic and anxiolytic effects. Both enantiomers of this compound exhibit potent 5-HT₃ antagonist activity, but with a clear stereoselectivity favoring the (S)-enantiomer.[2][3][4] The (S)-isomer consistently demonstrates higher affinity and potency in blocking 5-HT₃ receptor function across various experimental models.[5]

One key difference is the nature of their antagonism. In the mouse isolated vagus nerve, (R)-(+)-zacopride acts as a surmountable antagonist, meaning its blockade can be overcome by increasing the concentration of the agonist (5-HT). In contrast, (S)-(-)-zacopride is an insurmountable antagonist, indicating a more complex or pseudo-irreversible interaction that suppresses the maximum response to 5-HT.

| Parameter | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Reference |

| Binding Affinity (Ki) | - | Higher Affinity | 0.38 nM | |

| Functional Antagonism (pA₂) * | 9.3 (surmountable) | Insurmountable | Insurmountable | |

| In Vivo Potency (MED₈₅) ** | 3.0 µg/kg | 0.3 µg/kg | 1.0 µg/kg | |

| Discriminative Stimulus (ID₅₀) *** | 1.6 µg/kg | 0.05 µg/kg | 0.60 µg/kg |

Table 1: Comparative 5-HT₃ Receptor Antagonist Activity. *pA₂ value from mouse isolated vagus nerve assay. **Minimum effective dose to reduce the von Bezold-Jarisch reflex by ≥85%. **Dose for 50% inhibition of 2-methylserotonin stimulus.

Interaction with the 5-HT₄ Receptor

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating gastrointestinal motility and cognitive function. This compound is an agonist at this receptor. While much of the literature focuses on the racemic mixture, the (R)-enantiomer is specifically noted for its 5-HT₄ agonist properties. This activity is thought to contribute to its pro-respiratory effects.

| Parameter | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Reference |

| Binding Affinity (Ki) | - | - | 373 nM | |

| Functional Agonism (pEC₅₀) * | Potent Agonist | - | 5.95 |

Table 2: Comparative 5-HT₄ Receptor Agonist Activity. pEC₅₀ value from adenylate cyclase stimulation in mouse embryo colliculi neurons.

Caption: 5-HT₄ Receptor Signaling Pathway.

Other Receptor Interactions

Interestingly, studies using radiolabeled enantiomers revealed that while --INVALID-LINK---zacopride binds specifically to 5-HT₃ receptors, --INVALID-LINK---zacopride recognizes an additional, distinct high-affinity binding site in the central nervous system, termed the "(R)-site". The affinity (Ki) of (R)-zacopride for this site is in the range of 3-11 nM. The function of this site remains to be fully elucidated but suggests that the pharmacological profile of (R)-zacopride may be more complex than initially understood.

Comparative Biological and Behavioral Effects

The stereoselective interactions at the molecular level translate into differences in the overall biological and behavioral effects of the this compound enantiomers.

| Behavioral Model | (R)-(+)-zacopride | (S)-(-)-zacopride | Racemic this compound | Key Findings | Reference |

| Mouse Light:Dark Box | Active (MED 1 µg/kg) | Active (MED 1 µg/kg) | Active (MED 1 µg/kg) | Similar anxiolytic potency between enantiomers. | |

| Marmoset Human Threat Test | More Potent | Less Potent | - | (R)-isomer more potent in reducing aversive behavior. | |

| Elevated Plus-Maze (Diazepam-withdrawn rats) | Active (0.001 & 0.1 mg/kg) | Active (0.001 mg/kg) | - | Both enantiomers reverse anxiety-like behavior. | |

| Sleep Apnea (Rats) | Effective | - | - | Reduces central apneas, likely via 5-HT₃ antagonism and/or 5-HT₄ agonism. |

Table 3: Comparative Anxiolytic and Other CNS Activities. MED: Minimum Effective Dose.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to discerning the stereospecific activities of chiral compounds. Below are outlines of key methodologies used in the study of this compound enantiomers.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.

Objective: To determine the binding affinity (Ki) of (R)- and (S)-zacopride for the 5-HT₃ receptor.

Materials:

-

Radioligand: --INVALID-LINK---zacopride or another high-affinity 5-HT₃ antagonist radioligand (e.g., [³H]GR65630).

-

Receptor Source: Membrane homogenates from cells expressing 5-HT₃ receptors (e.g., NG108-15 cells) or from brain regions rich in these receptors (e.g., rat entorhinal cortex).

-

Test Compounds: Serial dilutions of (R)-(+)-zacopride and (S)-(-)-zacopride.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₃ antagonist (e.g., tropisetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration (e.g., via BCA assay).

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound ((R)- or (S)-zacopride).

-

Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Competition Binding Assay.

Isolated Vagus Nerve Preparation (Schild Analysis)

This ex vivo functional assay assesses the potency (pA₂) and nature (surmountable vs. insurmountable) of an antagonist.

Objective: To characterize the 5-HT₃ antagonist activity of this compound enantiomers.

Methodology:

-

Dissection: The vagus nerve is dissected from a mouse and mounted in an organ bath containing physiological saline solution, gassed with 95% O₂/5% CO₂.

-

Stimulation & Recording: Extracellular electrodes are used to record compound action potentials.

-

Agonist Response: A cumulative concentration-response curve to 5-HT is generated to measure its depolarizing effect.

-

Antagonist Incubation: The nerve preparation is incubated with a fixed concentration of the antagonist ((R)- or (S)-zacopride) for a set period.

-

Post-Antagonist Response: A second 5-HT concentration-response curve is generated in the presence of the antagonist.

-

Analysis: The rightward shift in the 5-HT curve caused by the antagonist is measured. For a surmountable (competitive) antagonist like (R)-zacopride, this allows for the calculation of the pA₂ value via Schild regression. For an insurmountable antagonist like (S)-zacopride, the analysis focuses on the depression of the maximum response.

Conclusion and Implications

The stereoisomers of this compound exhibit distinct and clinically relevant differences in their pharmacological profiles.

-

(S)-(-)-zacopride is the more potent and insurmountable 5-HT₃ receptor antagonist . Its higher affinity and potency make it the primary contributor to the 5-HT₃-mediated effects of racemic this compound, such as antiemesis.

-

(R)-(+)-zacopride , while a less potent 5-HT₃ antagonist, is a potent 5-HT₄ receptor agonist and interacts with an additional, unique high-affinity binding site. These properties may underlie its efficacy in different therapeutic areas, such as its anxiolytic and pro-respiratory effects.

This detailed understanding of the stereochemistry of this compound is paramount for drug development. It allows for the rational design of "chiral switches," where a single, more effective, or safer enantiomer is developed from a previously racemic drug. The case of this compound clearly illustrates that stereoisomers are distinct chemical entities, and their individual pharmacological characterization can uncover novel therapeutic potentials and lead to more refined and targeted medicines.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The enantiomers of this compound: an intra-species comparison of their potencies in functional and anxiolytic models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The (S)-isomer of [3H]this compound labels 5-HT3 receptors with high affinity in rat brain [pubmed.ncbi.nlm.nih.gov]

Zacopride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride is a potent and selective benzamide derivative with a dual pharmacological profile, acting as a high-affinity antagonist at the serotonin 5-HT3 receptor and an agonist at the 5-HT4 receptor. This unique mechanism of action has led to its investigation for a range of therapeutic applications, including anxiolytic, nootropic, antiemetic, and pro-respiratory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of its known signaling pathways.

Chemical Structure and Properties

This compound, with the IUPAC name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide, is a substituted benzamide. Its chemical structure is characterized by a substituted benzene ring linked via an amide bond to a quinuclidine moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-methoxybenzamide |

| SMILES | COC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N |

| CAS Number | 90182-92-6 |

| PubChem CID | 108182 |

| Molecular Formula | C₁₅H₂₀ClN₃O₂ |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 309.79 g/mol |

| Melting Point | 158-160 °C (hydrochloride salt)[1] |

| Boiling Point | Data not available |

| pKa | Data not available |

| logP (Calculated) | 1.7[2] |

| Solubility | Soluble in DMSO and water (hydrochloride salt)[3] |

Pharmacology

This compound exhibits a dual mechanism of action, functioning as a potent antagonist of the 5-HT3 receptor and an agonist of the 5-HT4 receptor. The (R)-(+)-enantiomer is reported to be the more active form[4].

Pharmacological Data

| Parameter | Receptor | Value | Species/Tissue | Reference |

| Ki | 5-HT3 | 0.38 nM | - | [3] |

| Ki | 5-HT4 | 373 nM | - | |

| KD | 5-HT3 | 0.65 ± 0.15 nM | Rabbit ileum muscularis | |

| KD | 5-HT3 | 0.76 ± 0.08 nM | Rat entorhinal cortex | |

| EC50 | 5-HT4 | 616.0 nM | Luciferase-based HTR₄b assay | |

| ID50 (Antagonism of 2-Me 5-HT) | 5-HT3 | S(-)-zacopride: 0.05 µg/kg | Rat | |

| (+/-)-zacopride: 0.60 µg/kg | ||||

| R(+)-zacopride: 1.6 µg/kg |

Signaling Pathways

5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as serotonin, opens the channel, leading to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), resulting in neuronal depolarization and excitation. As an antagonist, this compound blocks this channel activation.

5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Agonist binding, including by this compound, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

In Vitro Assays

This protocol is adapted from studies on rabbit ileum muscularis and rat entorhinal cortex membranes.

-

Tissue Preparation:

-

Homogenize tissue (e.g., rabbit ileum muscularis or rat entorhinal cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a desired protein concentration (determined by Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competitor ligand (for displacement curves) or vehicle.

-

[³H]this compound (final concentration typically 0.5-1.0 nM).

-

Membrane suspension.

-

-

Define non-specific binding using a high concentration of a potent 5-HT3 antagonist (e.g., 1 µM tropisetron or granisetron).

-

Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

References

- 1. Agonist effects at putative central 5-HT4 receptors in rat hippocampus by R(+)- and S(-)-zacopride; no evidence for stereo-selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antiemetic Profile of this compound [ouci.dntb.gov.ua]

- 4. Emesis and defecations induced by the 5-hydroxytryptamine (5-HT3) receptor antagonist this compound in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]

Zacopride: A Technical Guide to its Discovery, Development, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history of development, and pharmacological characteristics of Zacopride. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, relevant signaling pathways, key experimental protocols, and a summary of its quantitative pharmacological data.

Introduction

This compound is a substituted benzamide that exhibits a dual mechanism of action, acting as a potent antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor and an agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2][3] Its unique pharmacological profile has led to its investigation for a variety of therapeutic applications, including as an antiemetic, anxiolytic, and prokinetic agent.[4][5] This guide delves into the scientific journey of this compound, from its initial synthesis to its characterization in preclinical and clinical studies.

History of Discovery and Development

This compound was developed by the A.H. Robins Company, a pharmaceutical company with a long history in the United States. The initial research and development of this compound took place in the 1980s. A key patent for this compound was filed in 1989 by Naylor and Naylor.

The first pharmacological characterizations of this compound were published in 1988. A study by Smith et al. first described this compound as a potent 5-HT3 antagonist. Concurrently, research by Costall, Naylor, and their colleagues at the University of Bradford, UK, extensively investigated its anxiolytic properties in various rodent and primate models, demonstrating its potential as an anti-anxiety agent. The use of radiolabeled [3H]this compound as a tool for identifying and characterizing 5-HT3 recognition sites was also established in 1988 by Barnes, Costall, and Naylor.

Initially, this compound was studied for its potential as an antiemetic, particularly for chemotherapy-induced nausea and vomiting. Its prokinetic properties, stemming from its 5-HT4 agonism, also suggested its utility in treating gastrointestinal motility disorders. Furthermore, clinical trials were conducted to evaluate its efficacy in treating schizophrenia, although these trials did not yield successful outcomes. The development of this compound also included the investigation of its individual enantiomers, (R)-(+)-Zacopride and (S)-(-)-Zacopride, which were found to have different pharmacological potencies.

The timeline below outlines the key milestones in the discovery and development of this compound.

Mechanism of Action

This compound's pharmacological effects are primarily attributed to its interaction with two distinct serotonin receptor subtypes:

-

5-HT3 Receptor Antagonism: this compound is a highly potent and selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Blockade of these receptors, particularly in the central nervous system and the gastrointestinal tract, is the basis for its antiemetic and anxiolytic effects.

-

5-HT4 Receptor Agonism: this compound also functions as an agonist at the 5-HT4 receptor, a G-protein coupled receptor. Activation of 5-HT4 receptors in the gastrointestinal tract leads to enhanced acetylcholine release, which in turn stimulates gut motility, explaining its prokinetic effects.

Signaling Pathways

The dual mechanism of action of this compound involves two distinct signaling pathways: the ionotropic 5-HT3 receptor pathway and the metabotropic 5-HT4 receptor pathway.

5-HT3 Receptor Signaling

The 5-HT3 receptor is a non-selective cation channel. Upon binding of an agonist, the channel opens, leading to a rapid influx of Na+ and Ca2+ ions and a smaller efflux of K+ ions. This results in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential. As an antagonist, this compound binds to the 5-HT3 receptor without opening the ion channel, thereby preventing the binding of serotonin and inhibiting this excitatory response.

5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-protein coupled receptor. When an agonist like this compound binds to the receptor, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a cellular response, such as increased neurotransmitter release in the enteric nervous system.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the characterization of this compound.

5-HT3 Receptor Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the 5-HT3 receptor. The protocol is based on the displacement of a radiolabeled ligand from the receptor by unlabeled this compound.

Experimental Workflow:

Detailed Methodology:

-

Tissue Preparation: Homogenates of rat entorhinal cortex are prepared in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The homogenate is incubated with a fixed concentration of [3H]this compound and a range of concentrations of unlabeled this compound. The incubation is typically carried out at room temperature for a specified time to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]this compound). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

5-HT4 Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via the 5-HT4 receptor, confirming its agonist activity.

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Cells endogenously or recombinantly expressing the 5-HT4 receptor are cultured in appropriate media.

-

Assay Procedure: The cells are incubated with various concentrations of this compound. A phosphodiesterase inhibitor is included to prevent the degradation of cAMP.

-

Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological data for this compound and its enantiomers.

Table 1: 5-HT3 Receptor Binding Affinities

| Compound | Preparation | Radioligand | Ki (nM) | Reference |

| (±)-Zacopride | Rat entorhinal cortex | [3H]this compound | 0.76 ± 0.08 (KD) | |

| (±)-Zacopride | Rabbit ileum muscularis | [3H]this compound | 0.65 ± 0.15 (KD) | |

| (R)-(+)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | - | |

| (S)-(-)-Zacopride | Rat entorhinal cortex | --INVALID-LINK---Zacopride | - |

Table 2: 5-HT3 Receptor Functional Antagonism

| Compound | Assay | Preparation | pA2 / ID50 | Reference |

| (±)-Zacopride | 5-HT-evoked von Bezold-Jarisch reflex | Mouse | 1.0 µg/kg (MED85) | |

| (R)-(+)-Zacopride | 5-HT-induced depolarization | Mouse isolated vagus nerve | 9.3 (pA2) | |

| (S)-(-)-Zacopride | 2-Me 5-HT discrimination | Rat | 0.05 µg/kg (ID50) | |

| (±)-Zacopride | 2-Me 5-HT discrimination | Rat | 0.60 µg/kg (ID50) | |

| (R)-(+)-Zacopride | 2-Me 5-HT discrimination | Rat | 1.6 µg/kg (ID50) |

Table 3: 5-HT4 Receptor Functional Agonism

| Compound | Assay | Preparation | EC50 (nM) | Reference |

| (±)-Zacopride | Luciferase-based 5-HTR4b assay | Yeast | 616.0 | |

| (±)-Zacopride | Tachycardia in pig | Anesthetized pig | - |

Table 4: Anxiolytic Activity

| Compound | Model | Species | Minimum Effective Dose | Reference |

| (±)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. | |

| (R)-(+)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. | |

| (S)-(-)-Zacopride | Light:dark box | Mouse | 1 µg/kg, s.c. |

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its history, mechanism of action, signaling pathways, experimental protocols, and quantitative data serves as a comprehensive resource for further investigation and development in the field of serotonergic pharmacology.

References

- 1. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Exerts an Antiarrhythmic Effect by Specifically Stimulating the Cardiac Inward Rectifier Potassium Current in Rabbits: Exploration of a New Antiarrhythmic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: anxiolytic profile in rodent and primate models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Dual Pharmacological Profile of Zacopride: A 5-HT3 Antagonist and 5-HT4 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride, a substituted benzamide, exhibits a unique and potent dual activity on the serotonin receptor family, acting as a high-affinity antagonist at the 5-HT3 receptor and a potent agonist at the 5-HT4 receptor. This distinct pharmacological profile has positioned this compound as a valuable tool in neuroscience and gastrointestinal research, with potential therapeutic applications ranging from antiemetic and anxiolytic to prokinetic effects. This technical guide provides an in-depth overview of this compound's core pharmacological activities, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The dual activity of this compound is characterized by its distinct binding affinities and functional potencies at the 5-HT3 and 5-HT4 receptors. The following tables summarize the key quantitative parameters reported in the literature.

Table 1: this compound Binding Affinity and Potency at the 5-HT3 Receptor

| Parameter | Value | Species/Tissue | Notes |

| Ki | 0.38 nM | Not Specified | Represents the inhibition constant for binding to the 5-HT3 receptor.[1][2] |

| Kd | 0.65 ± 0.15 nM | Rabbit Ileum Muscularis | Determined by Scatchard analysis using [3H]this compound.[3] |

| Kd | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | Determined by Scatchard analysis using [3H]this compound.[4] |

| pA2 | Data not consistently available in searched literature | Guinea-pig Ileum | The pA2 value is a measure of the potency of a competitive antagonist. |

Table 2: this compound Agonist Activity at the 5-HT4 Receptor

| Parameter | Value | Species/Tissue | Notes |

| Ki | 373 nM | Not Specified | Represents the inhibition constant for binding to the 5-HT4 receptor.[1] |

| EC50 | 0.5 µM | Rat Esophagus | Functional potency in mediating relaxation. |

| pEC50 | 5.95 | Mouse Embryo Colliculi Neurons | Potency in stimulating adenylate cyclase activity. |

| Efficacy | Full Agonist | Human Atrium | As effective as serotonin in increasing force of contraction and beating rate. |

Signaling Pathways

The opposing actions of this compound at 5-HT3 and 5-HT4 receptors stem from the fundamentally different signaling mechanisms of these two receptor subtypes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the dual activity of this compound.

5-HT3 Receptor Radioligand Binding Assay

This protocol is a composite based on methodologies described for [3H]this compound binding studies in rabbit ileum muscularis and rat entorhinal cortex.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound at the 5-HT3 receptor.

Materials:

-

Radioligand: [3H]this compound

-

Tissue Source: Homogenates of rabbit ileum muscularis or rat entorhinal cortex.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 1 µM unlabeled 5-HT3 antagonist (e.g., ICS 205-930).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize the tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed amount of membrane protein (e.g., 50-100 µg).

-

Increasing concentrations of [3H]this compound (for saturation binding).

-

For non-specific binding, add the unlabeled antagonist.

-

For competition assays, use a fixed concentration of [3H]this compound and varying concentrations of the test compound.

-

-

Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through the glass fiber filters under vacuum.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

5-HT4 Receptor Functional Assay: Adenylyl Cyclase Activation

This protocol is based on the classic assay used to functionally characterize 5-HT4 receptors in neuronal cell cultures.

Objective: To determine the potency (EC50) and efficacy of this compound in activating the 5-HT4 receptor-mediated adenylyl cyclase pathway.

Materials:

-

Cell Culture: Mouse embryo colliculi neurons or other cells endogenously or recombinantly expressing 5-HT4 receptors.

-

Stimulation Buffer: A suitable physiological buffer (e.g., Krebs-HEPES) containing a phosphodiesterase inhibitor (e.g., 0.5 mM isobutylmethylxanthine, IBMX) to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Assay Kit: (e.g., ELISA or radioimmunoassay-based).

Procedure:

-

Cell Preparation:

-

Culture the cells to an appropriate confluency.

-

On the day of the experiment, wash the cells with a serum-free medium and pre-incubate with the stimulation buffer without the agonist.

-

-

Agonist Stimulation:

-

Add varying concentrations of this compound or a reference 5-HT4 agonist to the cells.

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a compound with dual 5-HT3 antagonist and 5-HT4 agonist activity.

Conclusion

This compound's dual antagonism of 5-HT3 receptors and agonism of 5-HT4 receptors make it a compound of significant interest in pharmacology. Its high affinity for the 5-HT3 receptor, coupled with its potent functional activation of the 5-HT4 receptor, underscores a complex pharmacological profile that has been instrumental in elucidating the physiological roles of these serotonin receptor subtypes. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and the development of novel compounds targeting these important receptors for a variety of therapeutic applications.

References

- 1. neuron.mefst.hr [neuron.mefst.hr]

- 2. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]this compound: ligand for the identification of 5-HT3 recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereoselective Pharmacology of Zacopride Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zacopride, a substituted benzamide, is a potent ligand for serotonin receptors, exhibiting a complex pharmacological profile that includes antagonist activity at the 5-HT₃ receptor and agonist activity at the 5-HT₄ receptor.[1] This dual action has prompted investigations into its therapeutic potential for a range of conditions, including anxiety, emesis, and cognitive disorders.[2][3] this compound is a chiral molecule, existing as two enantiomers: R(+)-zacopride and S(-)-zacopride. As is common with chiral compounds, these enantiomers exhibit stereoselective differences in their interaction with biological targets, leading to distinct pharmacological and therapeutic profiles. This technical guide provides an in-depth overview of the pharmacological properties of the this compound enantiomers, with a focus on their interactions with 5-HT₃ and 5-HT₄ receptors. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

5-HT₃ Receptor Antagonism

The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonism is a key mechanism for the antiemetic and anxiolytic effects of various drugs. Both enantiomers of this compound display potent antagonist activity at 5-HT₃ receptors.[4] However, studies consistently demonstrate a higher potency for the S(-) enantiomer.

Quantitative Data: 5-HT₃ Receptor Binding and Functional Antagonism

The following tables summarize the key quantitative data for the interaction of this compound enantiomers with the 5-HT₃ receptor across various experimental models.

Table 1: 5-HT₃ Receptor Binding Affinities

| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference |

| R(+)-zacopride | Rat Entorhinal Cortex Membranes | --INVALID-LINK---zacopride | 3 - 11 | [5] |

| S(-)-zacopride | Rat Entorhinal Cortex Membranes | --INVALID-LINK---zacopride | ~8-12 fold more potent than R(+) | |

| Racemic this compound | Rat Entorhinal Cortex Homogenates | [³H]this compound | 0.76 ± 0.08 |

Table 2: In Vitro Functional Antagonism of 5-HT₃ Receptors

| Compound | Model | Parameter | Value | Reference |

| R(+)-zacopride | Mouse Isolated Vagus Nerve | pA₂ | 9.3 | |

| S(-)-zacopride | Mouse Isolated Vagus Nerve | Insurmountable Antagonist | - |

Table 3: In Vivo Functional Antagonism of 5-HT₃ Receptors

| Compound | Model | Parameter | Value (µg/kg) | Reference |

| R(+)-zacopride | 5-HT-evoked von Bezold-Jarisch reflex (mouse) | MED₈₅ | 3.0 (s.c.) | |

| S(-)-zacopride | 5-HT-evoked von Bezold-Jarisch reflex (mouse) | MED₈₅ | 0.3 (s.c.) | |

| R(+)-zacopride | 2-Methylserotonin discriminative stimulus (rat) | ID₅₀ | 1.6 | |

| S(-)-zacopride | 2-Methylserotonin discriminative stimulus (rat) | ID₅₀ | 0.05 |

Experimental Protocols

This protocol outlines a standard method for determining the binding affinity of this compound enantiomers to 5-HT₃ receptors using a competitive binding assay.

Materials:

-

Receptor Source: Homogenates of rat entorhinal cortex or other tissues expressing 5-HT₃ receptors.

-

Radioligand: --INVALID-LINK---zacopride or another suitable 5-HT₃ receptor radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT₃ receptor antagonist (e.g., 1 µM this compound).

-

Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test Compounds: R(+)-zacopride and S(-)-zacopride at various concentrations.

-

Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In assay tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and either buffer, the test compound at various concentrations, or the non-specific binding control.

-

Incubation: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

This ex vivo functional assay assesses the ability of this compound enantiomers to antagonize 5-HT-induced neuronal depolarization.

Materials:

-

Isolated vagus nerve from a mouse.

-

Grease-gap recording chamber.

-

Artificial cerebrospinal fluid (aCSF).

-

5-Hydroxytryptamine (5-HT).

-

R(+)-zacopride and S(-)-zacopride.

-

Electrophysiological recording equipment.

Procedure:

-

Tissue Preparation: Dissect the vagus nerve and mount it in the grease-gap chamber, which allows for extracellular recording of nerve depolarization.

-

Baseline Recording: Perfuse the nerve with aCSF and record a stable baseline electrical potential.

-

5-HT Application: Apply increasing concentrations of 5-HT to generate a cumulative concentration-response curve for depolarization.

-

Antagonist Incubation: Wash out the 5-HT and incubate the nerve with a specific concentration of either R(+)- or S(-)-zacopride for a predetermined period.

-

Repeat 5-HT Curve: In the continued presence of the this compound enantiomer, re-determine the 5-HT concentration-response curve.

-

Data Analysis: A rightward shift in the 5-HT concentration-response curve in the presence of the antagonist indicates competitive antagonism. The pA₂ value, a measure of antagonist potency, can be calculated from the Schild plot. An insurmountable antagonist will cause a depression of the maximum response to 5-HT.

Signaling Pathway: 5-HT₃ Receptor

The 5-HT₃ receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ ions and an efflux of K⁺ ions. This results in depolarization of the neuronal membrane and the generation of an excitatory postsynaptic potential.

5-HT₄ Receptor Agonism

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound acts as an agonist at this receptor. While the stereoselectivity at the 5-HT₄ receptor is less pronounced than at the 5-HT₃ receptor, some studies suggest the R(+)-enantiomer is more active.

Quantitative Data: 5-HT₄ Receptor Agonism

Quantitative data for the individual enantiomers of this compound at the 5-HT₄ receptor are less extensively reported in the readily available literature. However, racemic this compound has been shown to be a potent agonist.

Table 4: In Vitro Functional Agonism of 5-HT₄ Receptors

| Compound | Model | Parameter | Value | Reference |

| Racemic this compound | Mouse Embryo Colliculi Neurons (adenylate cyclase activity) | pEC₅₀ | 5.95 | |

| Racemic this compound | Human Atrium (positive inotropic effect) | Full Agonist | - |

Experimental Protocol

This assay quantifies the ability of this compound enantiomers to stimulate the production of cAMP, a hallmark of 5-HT₄ receptor activation.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the 5-HT₄ receptor (e.g., mouse embryo colliculi neurons).

-

Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

5-HT: As a reference agonist.

-

R(+)-zacopride and S(-)-zacopride: At various concentrations.

-

cAMP Assay Kit: A commercially available kit (e.g., ELISA or HTRF-based) for quantifying cAMP levels.

Procedure:

-

Cell Culture: Culture the cells to an appropriate density.

-

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor in stimulation buffer.

-

Compound Addition: Add varying concentrations of the this compound enantiomers or 5-HT to the cells.

-

Incubation: Incubate for a defined period at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the resulting sigmoidal curve.

Signaling Pathway: 5-HT₄ Receptor

The 5-HT₄ receptor is coupled to the stimulatory G-protein, Gs. Agonist binding initiates a conformational change in the receptor, leading to the activation of Gs. The activated α-subunit of Gs then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP, in turn, acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors.

In Vivo Anxiolytic Activity

Both enantiomers of this compound have demonstrated anxiolytic-like effects in preclinical models, such as the mouse light:dark box test.

Quantitative Data: Anxiolytic Activity

Table 5: Anxiolytic-like Activity in the Mouse Light:Dark Box Test

| Compound | Parameter | Value (µg/kg) | Reference |

| R(+)-zacopride | Minimum Effective Dose | 1 (s.c.) | |

| S(-)-zacopride | Minimum Effective Dose | 1 (s.c.) |

Experimental Protocol

This behavioral assay is based on the innate aversion of mice to brightly lit areas and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.

Materials:

-

Apparatus: A two-compartment box with one dark and one brightly illuminated compartment, connected by an opening.

-

Animals: Male mice.

-

Test Compounds: R(+)-zacopride and S(-)-zacopride, and a vehicle control.

-

Video Tracking System: To record and analyze the behavior of the mice.

Procedure:

-

Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., subcutaneous injection) at a specific time before the test.

-

Test Initiation: Place a mouse into the center of the illuminated compartment.

-

Recording: Record the mouse's behavior for a set period (e.g., 5-10 minutes) using the video tracking system.

-

Data Collection: The primary parameters measured are the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

Data Analysis: Compare the behavioral parameters of the drug-treated groups to the vehicle-treated group using appropriate statistical tests. An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

Conclusion

The enantiomers of this compound exhibit distinct pharmacological profiles, particularly at the 5-HT₃ receptor, where the S(-) enantiomer is significantly more potent as an antagonist. While both enantiomers show anxiolytic-like properties, the differences in their receptor interactions may have important implications for their therapeutic applications and side-effect profiles. The R(+) enantiomer's activity at 5-HT₄ receptors, and potentially other sites, adds another layer of complexity to its pharmacological actions. A thorough understanding of the stereoselective pharmacology of this compound is crucial for the rational design and development of novel therapeutics targeting the serotonergic system. This technical guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. The differential activities of R (+)- and S(-)-zacopride as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound stimulates 5-HT4 serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Zacopride on Aldosterone Secretion in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of Zacopride on aldosterone secretion in humans, drawing from key in vivo and in vitro studies. This compound, a potent serotonin receptor modulator, has demonstrated significant effects on the adrenal cortex, specifically influencing the synthesis and release of aldosterone. This document outlines the quantitative outcomes, experimental methodologies, and underlying signaling pathways associated with this compound's activity.

Core Findings: this compound as a Stimulator of Aldosterone Secretion

This compound has been identified as a stimulator of aldosterone secretion in humans. This effect is primarily mediated through its agonist activity at serotonin 5-HT4 receptors located on adrenocortical cells.[1][2][3][4] Both in vivo and in vitro studies have demonstrated a direct and dose-dependent increase in aldosterone levels following this compound administration.[1] Notably, this stimulatory effect on aldosterone occurs independently of changes in renin, ACTH, or cortisol levels, suggesting a direct action on the adrenal zona glomerulosa cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies investigating the effects of this compound on plasma aldosterone concentrations.

Table 1: In Vivo Effects of Oral this compound Administration on Plasma Aldosterone in Healthy Volunteers

| Treatment Group | N | Dosage | Peak Plasma Aldosterone Increase | Time to Peak | Duration of Elevation |

| Placebo | 28 | N/A | No significant change | N/A | N/A |

| This compound | 28 | 10 µg | No significant change | N/A | N/A |

| This compound | 28 | 400 µg | Significant increase | Within 90 minutes | Remained elevated for 60 minutes |

Data extracted from in vivo studies on healthy volunteers pretreated with dexamethasone.

Table 2: In Vitro Effects of this compound on Aldosterone Secretion from Perifused Human Adrenocortical Slices

| Parameter | Value |

| Minimal Effective Dose | 10⁻¹⁰ mol/L |

| Half-Maximal Stimulation (EC₅₀) | 7 x 10⁻⁸ mol/L |

| Potency vs. Cortisol Stimulation | 100 times more potent for aldosterone |

Data from in vitro dose-response studies.

Experimental Protocols

A detailed understanding of the methodologies employed in these key studies is crucial for interpretation and replication.

In Vivo Human Study Protocol

-

Study Population: 28 healthy male volunteers.

-

Pre-treatment: Subjects were pre-treated with dexamethasone to suppress endogenous ACTH secretion.

-

Experimental Design: A single-dose, placebo-controlled study with three arms: placebo, 10 µg this compound, and 400 µg this compound administered orally.

-

Sampling: Plasma concentrations of aldosterone, renin, ACTH, and cortisol were measured before and at various time points over 3 hours following drug administration.

-

Hormone Assays: Specific radioimmunoassays were used to quantify plasma hormone levels.

In Vitro Adrenocortical Slice Perifusion Protocol

-

Tissue Source: Human adrenocortical tissue was obtained from patients undergoing nephrectomy for renal carcinoma.

-

Preparation: The adrenal cortex was sliced and placed in perifusion chambers.

-

Experimental Procedure: The slices were perifused with a buffer solution. Pulses of this compound at varying concentrations (from 10⁻¹¹ to 10⁻⁶ mol/L) were administered for 20-minute durations.

-

Sample Analysis: The perifusate was collected, and aldosterone and cortisol concentrations were measured to determine the secretory response.

Visualizing the Mechanisms and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows described in the research.

Caption: Signaling pathway of this compound-induced aldosterone secretion.

References

- 1. Effect of the serotonin-4 receptor agonist this compound on aldosterone secretion from the human adrenal cortex: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lack of effect of the serotonin4 receptor agonist this compound on ACTH secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Initial in vitro studies of zacopride effects

An In-Depth Technical Guide on the Initial In Vitro Effects of Zacopride

Introduction

This compound is a substituted benzamide derivative that has been the subject of extensive research due to its potent and diverse pharmacological activities. Primarily recognized as a high-affinity antagonist of the serotonin 5-HT3 receptor and a potent agonist of the 5-HT4 receptor, its initial in vitro characterization has been crucial in understanding its therapeutic potential, which spans from antiemetic and anxiolytic effects to gastrointestinal prokinetic and antiarrhythmic properties.[1][2][3] This document provides a detailed technical overview of the foundational in vitro studies that have elucidated the molecular mechanisms and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.

5-HT3 Receptor Antagonism

The most prominent characteristic of this compound is its potent antagonism at the 5-HT3 receptor, a ligand-gated ion channel. Initial in vitro studies focused on characterizing its binding affinity and stereoselectivity at this site.

Radioligand Binding Assays

[3H]this compound was quickly identified as a valuable radioligand for studying 5-HT3 recognition sites due to its high affinity and specificity.[4] Binding studies using homogenates from various tissues, including the rat entorhinal cortex and rabbit ileum muscularis, demonstrated rapid, reversible, and saturable binding to 5-HT3 sites.[5] The binding affinity of this compound for the 5-HT3 receptor is stereoselective, with the (S)-enantiomer showing significantly higher potency than the (R)-enantiomer. This stereoselectivity confirms that the (S)-isomer is primarily responsible for the high-affinity interaction with the 5-HT3 receptor.

Data Presentation: 5-HT3 Receptor Binding Affinity

| Parameter | Value | Tissue/Model | Reference |

| Kd (Racemic [3H]this compound) | 0.76 ± 0.08 nM | Rat Entorhinal Cortex | |

| Bmax (Racemic [3H]this compound) | 77.5 ± 6.5 fmol/mg protein | Rat Entorhinal Cortex | |

| Apparent KD (Racemic [3H]this compound) | 0.65 ± 0.15 nM | Rabbit Ileum Muscularis | |

| (S)-zacopride vs. (R)-zacopride Potency Ratio | 21- to 42-fold higher | Rabbit and Human Tissues | |

| (S)-zacopride vs. (R)-zacopride Potency Ratio | 8- to 12-fold higher | Rat Tissues | |

| Ki ((R)-zacopride at "(R)-site") | 3 - 11 nM | Rat Entorhinal Cortex |

Experimental Protocol: 5-HT3 Receptor Binding Assay

-

Preparation: Membranes were prepared from tissues such as the rat entorhinal cortex or rabbit ileum muscularis through homogenization and centrifugation.

-

Incubation: Tissue homogenates were incubated with [3H]this compound at various concentrations.

-

Determination of Non-Specific Binding: To distinguish specific binding to 5-HT3 receptors from non-specific binding, parallel incubations were conducted in the presence of a high concentration of a non-labeled, potent 5-HT3 antagonist, such as ICS 205-930 or BRL43694.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Binding parameters (Kd and Bmax) were determined by Scatchard analysis of the saturation binding data.

Visualization: 5-HT3 Receptor Binding Assay Workflow

Workflow for a typical 5-HT3 radioligand binding assay.

5-HT4 Receptor Agonism

This compound also functions as a potent agonist at 5-HT4 receptors, which are G-protein coupled receptors that typically signal through the activation of adenylyl cyclase.

Functional Assays

The agonist activity of this compound at 5-HT4 receptors was demonstrated in several in vitro systems. In cultured mouse embryo colliculi neurons, this compound stimulated adenylyl cyclase activity. In isolated human atrial preparations, this compound acted as a full agonist, increasing both the force of contraction and the beating rate. This effect was shown to be mediated by 5-HT4 receptors as it was blocked by selective 5-HT4 antagonists like tropisetron and GR125487. Further studies in perifused human adrenocortical slices showed that this compound stimulates aldosterone secretion, an effect also attributed to 5-HT4 receptor activation.

Data Presentation: 5-HT4 Receptor Agonist Activity

| Parameter | Value | Tissue/Model | Reference |

| pEC50 (Adenylyl Cyclase Stimulation) | 5.95 | Mouse Embryo Colliculi Neurons | |

| Half-maximal Stimulation (Aldosterone Secretion) | 7 x 10-8 M (70 nM) | Human Adrenocortical Slices | |

| Effect (Cardiac) | Full agonist, increases contractility and heart rate | Human Atrial Preparations |

Experimental Protocol: Isolated Human Atrium Assay

-

Tissue Preparation: Human right atrial preparations were obtained from patients undergoing cardiac surgery and were mounted in organ baths.

-

Experimental Conditions: Tissues were maintained in a physiological salt solution, gassed with 95% O2 / 5% CO2, and kept at a constant temperature. The force of contraction and beating rate were recorded isometrically.

-

Drug Application: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound to the organ bath.

-

Antagonist Studies: To confirm the involvement of 5-HT4 receptors, experiments were repeated in the presence of a selective 5-HT4 antagonist (e.g., 1 µM GR125487) to observe any attenuation of this compound's effect.

Visualization: 5-HT4 Receptor Signaling Pathway

Agonist activation of the 5-HT4 receptor by this compound.

Effects on Inward Rectifier Potassium Current (IK1)

Beyond its effects on serotonin receptors, in vitro studies revealed that this compound can modulate cardiac ion channels. Specifically, it was found to be a selective agonist of the inward rectifier potassium current (IK1) in rabbit and rat ventricular myocytes.

Electrophysiological Studies

Using the whole-cell patch-clamp technique, researchers demonstrated that this compound enhances IK1 in a concentration-dependent manner (0.1-10 μmol/L) without significantly affecting other major cardiac ion currents, such as INa, ICa-L, Ito, or IK. This selective action on IK1 leads to a hyperpolarization of the resting membrane potential and a shortening of the action potential duration at 90% repolarization (APD90), effects which are thought to contribute to its antiarrhythmic properties.

Data Presentation: Effects on Cardiac IK1

| Effect | Concentration Range | Cell Type | Reference |

| IK1 Enhancement | 0.1 - 10 µM | Rat & Rabbit Ventricular Myocytes | |

| APD90 Shortening | 0.1 - 10 µM | Rabbit Ventricular Myocytes | |

| Resting Membrane Potential | Hyperpolarization | Rabbit Ventricular Myocytes | |

| Arrhythmia Elimination (IC50) | 28 - 40 µM | Human Ventricular Myocardium |

Experimental Protocol: Whole-Cell Patch-Clamp

-

Cell Isolation: Single ventricular myocytes were enzymatically isolated from rabbit or rat hearts.

-

Recording: The whole-cell configuration of the patch-clamp technique was used. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at various voltages to record specific ion currents. A specific voltage protocol is used to isolate IK1 from other currents.

-